molecular formula C12H14N2S2 B2791998 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole CAS No. 338408-33-6

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2791998
CAS No.: 338408-33-6
M. Wt: 250.38
InChI Key: XEAABCKLGDDXKJ-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylsulfanyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylthiol with a suitable phenyl-substituted thiadiazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the attached substituents.

    Substitution: The phenyl group or the tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring or the thiadiazole ring .

Scientific Research Applications

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole involves its interaction with molecular targets through its functional groups. The sulfur and nitrogen atoms in the thiadiazole ring can participate in coordination with metal ions, while the phenyl and tert-butylsulfanyl groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is unique due to its specific combination of a thiadiazole ring with a tert-butylsulfanyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-tert-butylsulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAABCKLGDDXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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